molecular formula C12H15NO4 B1362953 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid CAS No. 427882-96-0

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Cat. No.: B1362953
CAS No.: 427882-96-0
M. Wt: 237.25 g/mol
InChI Key: RNCDNDUTGFYJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a piperidine ring attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid can be achieved through several steps:

  • Preparation of 5-Methyl-furan-2-carbonyl chloride: : This intermediate can be synthesized by reacting 5-Methyl-furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows: [ \text{5-Methyl-furan-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{5-Methyl-furan-2-carbonyl chloride} + \text{SO}_2 + \text{HCl} ]

  • Formation of this compound: : The 5-Methyl-furan-2-carbonyl chloride is then reacted with piperidine-2-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired product. The reaction proceeds as follows: [ \text{5-Methyl-furan-2-carbonyl chloride} + \text{Piperidine-2-carboxylic acid} + \text{TEA} \rightarrow \text{this compound} + \text{TEA-HCl} ]

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-furan-2-carboxylic acid
  • Piperidine-2-carboxylic acid
  • Furan-2,5-dicarboxylic acid

Uniqueness

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid is unique due to the combination of the furan and piperidine rings, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCDNDUTGFYJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341468
Record name 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

427882-96-0
Record name 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.